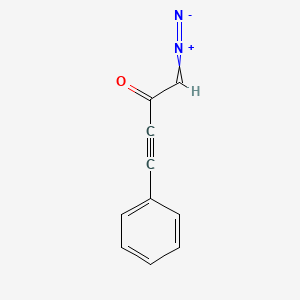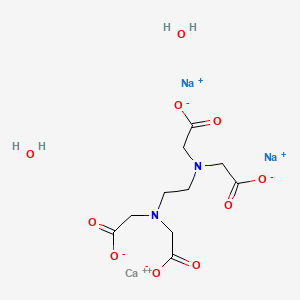
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is a chemical compound with the molecular formula C22H22Cl2SiZr and a molecular weight of 476.63 g/mol . This compound is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands through a dimethylsilylene bridge. It is commonly used in research and industrial applications due to its catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursor. The ligand precursor, which is dimethylsilylenebis(2-methyl-1-indenyl), is prepared through a series of steps involving the functionalization of indenyl compounds . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
化学反応の分析
Types of Reactions
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to maintain the compound’s stability .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products have diverse applications in catalysis and materials science .
科学的研究の応用
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Catalysis: It serves as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Organic Synthesis: The compound is used in various organic synthesis reactions to form complex organic molecules.
Materials Science: It is employed in the development of advanced materials with specific properties.
作用機序
The mechanism of action of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE involves the activation of the zirconium center, which facilitates various catalytic processes. The dimethylsilylene bridge and indenyl ligands play a crucial role in stabilizing the active site and enhancing the compound’s reactivity. The molecular targets and pathways involved include the coordination of substrates to the zirconium center, followed by subsequent chemical transformations .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- RAC-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- RAC-DIMETHYLSILYLBIS(2-METHYL-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- RAC-DIMETHYLSILYLBIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE
Uniqueness
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific stereochemistry and the presence of the dimethylsilylene bridge, which imparts distinct catalytic properties. This uniqueness makes it particularly effective in certain polymerization and organic synthesis reactions compared to its analogs.
特性
CAS番号 |
149342-08-5 |
|---|---|
分子式 |
C22H22Cl2SiZr 10* |
分子量 |
476.63 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)

